4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2237218-75-4 . It has a molecular weight of 136.58 and its IUPAC name is isoxazolidin-3-ylidenemethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h3,6H,1-2,5H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. It has shown effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Coordination Chemistry of Oxazoline Ligands
4,5-Dihydro-1,3-oxazole ligands, also known as 2-oxazolines or simply oxazolines, have been utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit characteristics like versatile ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near the donor atoms (Gómez et al., 1999).
Heterocyclic System Synthesis
The reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine leads to novel heterocyclic systems, such as 7-methyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-ones. These structures are elucidated through single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).
Synthesis of Novel Compounds
The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block for the potential bronchodilator 1,3-bis(4methyloxazol-5-yl)xanthine involves the transformation of 4-methyloxazole-5-carboxylic acid to its isocyanate derivative, followed by the formation of urea. This synthesis demonstrates the intricacies of the oxazole ring system as an electron withdrawing unit (Ray & Ghosh, 1999).
1,2,4-Triazole-3,5-Diamine Derivatives Synthesis
1,2,4-Triazole-3,5-diamine derivatives are synthesized from isothiocyanates and mono-substituted hydrazines, demonstrating moderate to high yields. This method showcases the versatility of these compounds in organic synthesis (Liu & Iwanowicz, 2003).
Novel Synthesis of 1,2,4-Triazoles
An effective 1,3-dipolar cycloaddition method for synthesizing 1,3,5-trisubstituted 1,2,4-triazole derivatives uses oximes and hydrazonoyl hydrochlorides. This method is applicable to various substrates, including aliphatic, cyclic aliphatic, aromatic, and heterocyclic oximes (Wang et al., 2011).
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJHDXUVREHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.